4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid
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Overview
Description
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid is a complex organic compound with the molecular formula C10H14O8. This compound is characterized by its multiple ester and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the esterification of 3-carboxypropanoic acid with ethylene glycol derivatives under acidic conditions. The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobutanoic acid
- 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid
- 4-[2-(2-ethoxyethoxy)ethoxy]-4-oxobutanoic acid
Uniqueness
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid is unique due to its specific arrangement of ester and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
16574-32-6 |
---|---|
Molecular Formula |
C12H18O9 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H18O9/c13-9(14)1-3-11(17)20-7-5-19-6-8-21-12(18)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
InChI Key |
UZOCAONDVQYBQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCOCCOC(=O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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